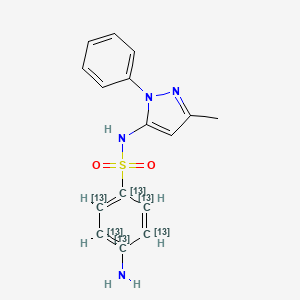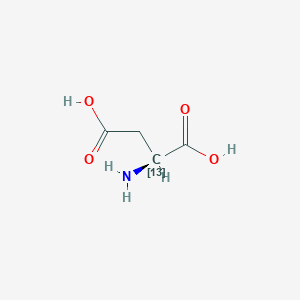![molecular formula C44H48FeP2 B12058731 (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97% is a chiral organophosphine compound. Organophosphines are widely used in various fields of chemistry, particularly in catalysis and organic synthesis. The compound’s structure includes a ferrocene moiety, which is known for its stability and unique electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine typically involves the following steps:
Formation of the Ferrocene Derivative: The ferrocene derivative is synthesized by reacting ferrocene with a suitable phosphine ligand.
Chiral Resolution: The chiral resolution of the compound is achieved using chiral auxiliaries or chiral catalysts.
Final Coupling: The final coupling step involves the reaction of the chiral ferrocene derivative with di(2-norbornyl)phosphine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydride.
Substitution: The compound can participate in substitution reactions, where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives.
科学研究应用
Chemistry
In chemistry, (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine is used as a ligand in asymmetric catalysis. Its chiral nature makes it valuable for enantioselective reactions.
Biology and Medicine
In biology and medicine, the compound may be used in the development of chiral drugs and as a probe for studying biological systems.
Industry
In industry, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, facilitating various chemical transformations. The ferrocene moiety provides electronic stabilization, while the chiral phosphine ligand induces enantioselectivity.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common organophosphine ligand used in various catalytic reactions.
Ferrocenylphosphine: Similar to the compound but without the chiral norbornyl groups.
Chiral Phosphines: Other chiral phosphines used in asymmetric catalysis, such as BINAP and DIPAMP.
Uniqueness
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine is unique due to its combination of a ferrocene moiety and chiral phosphine ligand. This combination provides both stability and enantioselectivity, making it valuable for specific catalytic applications.
属性
分子式 |
C44H48FeP2 |
|---|---|
分子量 |
694.6 g/mol |
InChI |
InChI=1S/C39H43P2.C5H5.Fe/c1-27(40(38-25-28-19-21-30(38)23-28)39-26-29-20-22-31(39)24-29)34-16-10-17-35(34)36-15-8-9-18-37(36)41(32-11-4-2-5-12-32)33-13-6-3-7-14-33;1-2-4-5-3-1;/h2-18,27-31,38-39H,19-26H2,1H3;1-5H;/t27-,28-,29+,30+,31-,38?,39?,40?;;/m0../s1 |
InChI 键 |
DQKWEEWLTZFHEZ-FUCBVGRKSA-N |
手性 SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5C[C@H]6CC[C@@H]5C6)C7C[C@@H]8CC[C@H]7C8.[CH]1[CH][CH][CH][CH]1.[Fe] |
规范 SMILES |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CC6CCC5C6)C7CC8CCC7C8.[CH]1[CH][CH][CH][CH]1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)




![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)



![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)

![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)


